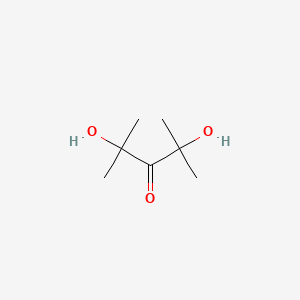
1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane is an organic compound belonging to the class of cyclopropanes. Cyclopropanes are characterized by their three-membered ring structure, which imparts significant strain and reactivity to the molecule. This compound is notable for its unique structure, which includes a trichloroethenyl group attached to the cyclopropane ring, making it a subject of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane can be synthesized through the reaction of tetrachlorocyclopropene with ethylene in the presence of a catalyst. The reaction is typically carried out in a high-pressure vessel at elevated temperatures (around 170°C) and pressures (20 atm). The process involves the use of dry tetrachloroethylene as a solvent and anhydrous sodium carbonate as a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-pressure reactors and efficient distillation techniques are common in industrial settings to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The trichloroethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Addition: Reagents like hydrogen chloride or bromine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various chloro-substituted cyclopropanes, while addition reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. The trichloroethenyl group can also participate in various chemical transformations, contributing to the compound’s overall reactivity and potential biological activity .
Comparación Con Compuestos Similares
Cyclopropane: The simplest cyclopropane compound, used as a reference for studying the reactivity of substituted cyclopropanes.
1-Chloro-1-(trichloroethenyl)cyclopropane: A closely related compound with similar structural features and reactivity.
Tetrachlorocyclopropene: A precursor in the synthesis of 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane.
Uniqueness: this compound is unique due to the presence of both a trichloroethenyl group and a methyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
83662-40-2 |
|---|---|
Fórmula molecular |
C6H6Cl4 |
Peso molecular |
219.9 g/mol |
Nombre IUPAC |
1-chloro-2-methyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C6H6Cl4/c1-3-2-6(3,10)4(7)5(8)9/h3H,2H2,1H3 |
Clave InChI |
ZANKIQGTYINFJR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(C(=C(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



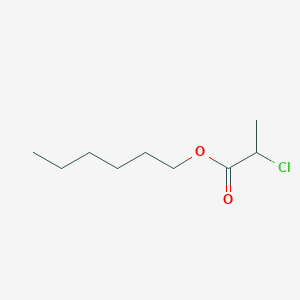
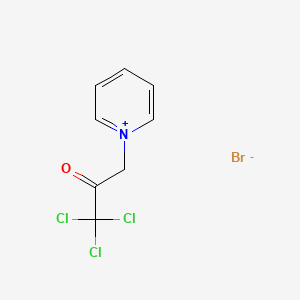

![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)

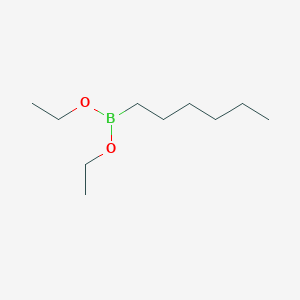
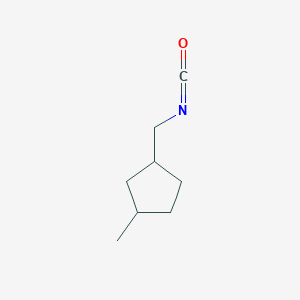

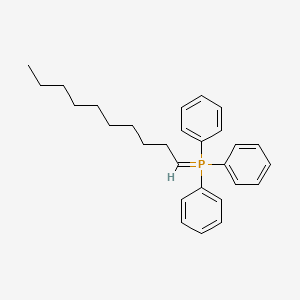

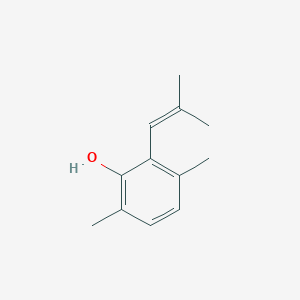
![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
